molecular formula C9H17N4O9P B15073285 Acadesine; phosphoric acid

Acadesine; phosphoric acid

Cat. No.: B15073285
M. Wt: 356.23 g/mol
InChI Key: BPVGMEHURDEDAZ-UHFFFAOYSA-N
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Description

5-Aminoimidazole-4-carboxamide ribonucleotide phosphate, commonly known as AICAR phosphate, is a synthetic analog of adenosine monophosphate. It is an intermediate in the generation of inosine monophosphate and is capable of stimulating AMP-dependent protein kinase activity. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of metabolic disorders and its role as a performance-enhancing drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

AICAR phosphate can be synthesized through a multi-step process starting from ribose-5-phosphate. The key steps involve the formation of the imidazole ring and subsequent phosphorylation. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of AICAR phosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

AICAR phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives and modified nucleosides, which have different biological activities and potential therapeutic applications .

Scientific Research Applications

AICAR phosphate has a wide range of scientific research applications, including:

Mechanism of Action

AICAR phosphate exerts its effects primarily through the activation of AMP-dependent protein kinase. Upon entering the cell, it is phosphorylated to form AICAR, which mimics the effects of AMP. This activation leads to various downstream effects, including increased glucose uptake, fatty acid oxidation, and inhibition of protein synthesis. The molecular targets and pathways involved include the activation of nuclear factor erythroid 2-related factor 2 and inhibition of the NLRP3 inflammasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AICAR phosphate is unique due to its ability to specifically activate AMP-dependent protein kinase without significantly altering the levels of other nucleotides. This specificity makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C9H17N4O9P

Molecular Weight

356.23 g/mol

IUPAC Name

5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid

InChI

InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4)

InChI Key

BPVGMEHURDEDAZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O

Origin of Product

United States

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